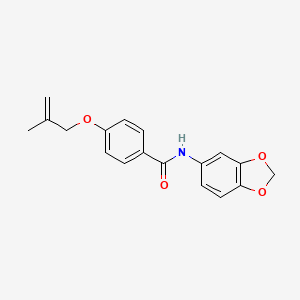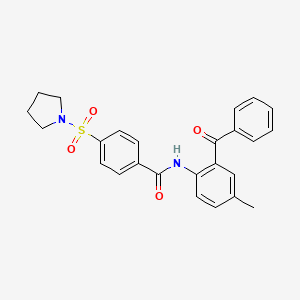![molecular formula C28H25N3O3 B6115087 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6115087.png)
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound with a unique structure that includes methoxyphenyl groups, a phenylethyl group, and a pyrrolopyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolopyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the phenylethyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-bis(4-methoxyphenyl)-furo[2,3-d]pyrimidin-4-ylaminoethanol
- 2-methoxyphenyl isocyanate
Uniqueness
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the combination of methoxyphenyl and phenylethyl groups with a pyrrolopyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-33-22-12-8-20(9-13-22)24-25-27(29-18-30-28(25)32)31(17-16-19-6-4-3-5-7-19)26(24)21-10-14-23(34-2)15-11-21/h3-15,18H,16-17H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFKIMYAAKQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6115007.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6115016.png)
![2-[(3-methyl-3-piperidinyl)methoxy]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6115023.png)
![2-[(2Z)-2-(cyclooctylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6115029.png)
![N-ethyl-2-methyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B6115032.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide](/img/structure/B6115038.png)
![[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6115040.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6115041.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-imidazol-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6115061.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)
![1-ethyl-N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)piperidin-4-amine](/img/structure/B6115072.png)

![ethyl 3-(2-fluorobenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6115085.png)
